1-(1-Piperidinylsulfonyl)-1,4-diazepane

Descripción general

Descripción

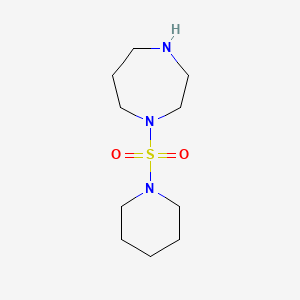

1-(1-Piperidinylsulfonyl)-1,4-diazepane is a heterocyclic compound that features a piperidine ring and a diazepane ring connected by a sulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Piperidinylsulfonyl)-1,4-diazepane typically involves the reaction of piperidine with sulfonyl chloride, followed by cyclization with a diazepane derivative. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Piperidinylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The piperidine and diazepane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(1-Piperidinylsulfonyl)-1,4-diazepane has potential applications in drug development due to its structural similarity to known pharmacological agents. Its biological activity suggests that it may interact with various receptors and enzymes involved in neurotransmission and metabolic pathways.

Research indicates that related diazepane derivatives exhibit anxiolytic and anticonvulsant properties. Preliminary studies on this compound suggest it may also interact with GABAergic systems, which are critical for regulating anxiety and seizure disorders.

Table 1: Biological Activity Overview

| Biological Activity | Potential Effects |

|---|---|

| Anxiolytic | Reduces anxiety |

| Anticonvulsant | Prevents seizures |

| GABA Receptor Interaction | Modulates neurotransmission |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. The sulfonyl group allows for nucleophilic substitution reactions, while the diazepane ring can participate in acylation and alkylation processes.

Common Synthesis Steps:

- Formation of the diazepane ring.

- Introduction of the piperidinylsulfonyl substituent.

- Purification and characterization of the final compound.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of metal-complexes that have applications in catalysis and material science.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on GABAergic neurotransmission. Results indicated that this compound could enhance GABA receptor activity, suggesting potential applications in treating anxiety disorders.

Case Study 2: Coordination Complexes

Research focused on synthesizing metal complexes using this compound as a ligand. These complexes demonstrated catalytic activity in organic transformations, highlighting their utility in synthetic chemistry.

Mecanismo De Acción

The mechanism of action of 1-(1-Piperidinylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to modulation of their activity. The piperidine and diazepane rings contribute to the compound’s overall stability and bioavailability.

Comparación Con Compuestos Similares

- 1-(1-Piperidinylsulfonyl)acetic acid

- 1-(1-Piperidinylsulfonyl)-3-piperidinecarboxylic acid

- 1-Benzoyl-4-piperidinyl)acetic acid

Uniqueness: 1-(1-Piperidinylsulfonyl)-1,4-diazepane is unique due to its dual ring structure, which imparts distinct chemical and physical properties

Actividad Biológica

1-(1-Piperidinylsulfonyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 233.36 g/mol

- CAS Number : 1038273-91-4

The compound features a piperidine ring and a diazepane structure, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Calcium Channels : The compound has shown potential as a T-type calcium channel antagonist, which may influence neurotransmitter release and neuronal excitability .

- Inflammatory Pathways : It has been investigated for its role in modulating chemokine receptors, suggesting potential applications in treating inflammatory diseases .

Therapeutic Potential

Research indicates that this compound may serve as a therapeutic agent in various conditions:

- Neurological Disorders : Its efficacy in reducing seizure frequency in models of epilepsy has been noted, indicating potential for treating seizure disorders .

- Inflammatory Diseases : Studies suggest it may help in managing conditions like asthma and rheumatoid arthritis by targeting specific inflammatory pathways .

Study 1: Anticonvulsant Activity

A study demonstrated that this compound significantly reduced the number and duration of seizures in a rat model of absence epilepsy. The effective plasma concentration was reported at 33 nM, showcasing its potency without cardiovascular side effects at higher doses .

Study 2: Inhibition of Chemokine Receptors

In vitro studies have indicated that the compound acts as an antagonist to certain chemokine receptors (CCR), which are involved in inflammatory responses. This suggests its potential utility in treating various allergic and autoimmune diseases .

Study 3: Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that the compound exhibits good oral bioavailability and brain penetration across species, making it a promising candidate for central nervous system disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(4-Pyridyl)-piperazine derivatives | CCR5 antagonists | Useful in treating inflammatory diseases |

| 3-Axial fluoropiperidine | T-type calcium channel antagonist | Effective against seizures |

| 2-(Trifluoromethyl)pyridine derivatives | Modulators of PPAR | Potential for metabolic syndrome treatment |

This table highlights how this compound compares with other compounds in terms of biological activity and therapeutic applications.

Propiedades

IUPAC Name |

1-piperidin-1-ylsulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S/c14-16(15,12-7-2-1-3-8-12)13-9-4-5-11-6-10-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDQFURGAFOELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.